molecular formula C16H17N5OS B6439175 2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine CAS No. 2549005-25-4

2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine

Cat. No. B6439175
CAS RN: 2549005-25-4
M. Wt: 327.4 g/mol
InChI Key: VGQYJOOIUKEORI-UHFFFAOYSA-N
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Description

The compound “2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine” is a derivative of thieno[3,2-d]pyrimidin-4-amine . It has been studied for its potential as a Mycobacterium tuberculosis bd oxidase inhibitor .

Scientific Research Applications

Anticancer Activity

Thieno[2,3-d]pyrimidine-derived compounds, including “2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine”, have shown potential anticancer activities . They have been tested in vitro for their abilities to inhibit VEGFR-2 and prevent cancer cell growth in two types of cancer cells, MCF-7 and HepG2 . One of the compounds exhibited the strongest anti-VEGFR-2 potential with an IC50 value of 0.084 μM .

Inhibition of VEGFR-2

VEGFR-2 is a key target in cancer therapy due to its role in angiogenesis. Thieno[2,3-d]pyrimidine-derived compounds have been designed and synthesized to target VEGFR-2 . These compounds have been tested for their abilities to inhibit VEGFR-2 .

Cell Cycle Arrest

Further studies revealed that these compounds can induce cell cycle arrest in the G2/M phase and promote apoptosis in MCF-7 cancer cells .

Apoptosis Induction

These compounds can stimulate apoptosis by increasing BAX (3.6-fold) and decreasing Bcl-2 (3.1-fold). Additionally, they significantly raised the levels of caspase-8 (2.6-fold) and caspase-9 (5.4-fold) .

JAK2 Kinase Inhibitory Activity

Thieno[2,3-d]pyrimidine derivatives have shown high affinity to kinases and specifically to Janus kinase 2 (JAK2) . Molecular docking screening was performed on three different JAK2 proteins .

Cytotoxic Activity

Marked cytotoxic activity of the thienopyrimidine derivative against the HepG-2 cell line was demonstrated, reflected by its IC50 value of 8.001 ± 0.0445 μM, which is better than that of the reference standard (IC50 13.91 ± 2.170 μM) .

Mechanism of Action

Target of Action

Thieno[3,2-d]pyrimidines, a class of compounds to which this compound belongs, have been reported to exhibit diverse biological activities . They are known to interact with various enzymes and receptors, influencing cellular processes.

Mode of Action

Thieno[3,2-d]pyrimidines are known to interact with their targets through various mechanisms, often acting as inhibitors . The compound’s interaction with its targets can lead to changes in cellular processes, potentially altering cell function or viability.

Biochemical Pathways

Thieno[3,2-d]pyrimidines have been reported to influence several pathways, including those involved in cell proliferation, survival, and inflammation . The compound’s effects on these pathways can lead to downstream effects on cell function and viability.

Result of Action

Thieno[3,2-d]pyrimidines have been reported to exhibit various effects, including anti-inflammatory, antibacterial, and antifungal activities . These effects are likely the result of the compound’s interactions with its targets and its influence on various biochemical pathways.

properties

IUPAC Name

4-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS/c1-6-21(15-13-3-8-23-16(13)20-11-19-15)7-2-12(1)10-22-14-9-17-4-5-18-14/h3-5,8-9,11-12H,1-2,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQYJOOIUKEORI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CN=C2)C3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-{Thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine

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